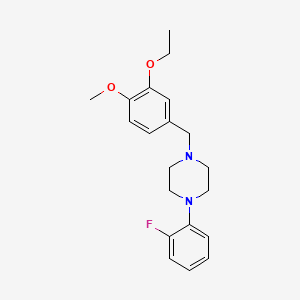
N-(3-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide, also known as CPP or CPPene, is a synthetic compound that has been widely studied for its potential applications in the field of neuroscience. CPPene belongs to the class of piperazine derivatives, which have been shown to have various pharmacological properties, including antipsychotic, anxiolytic, and analgesic effects. In
作用机制
N-(3-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamideene acts as a potent inhibitor of the enzyme protein kinase C (PKC), which is involved in various cellular signaling pathways. PKC has been implicated in the pathogenesis of several neurological disorders, including stroke and neurodegenerative diseases. By inhibiting PKC, N-(3-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamideene may protect neurons from damage and promote neuronal survival. In addition, N-(3-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamideene has been shown to modulate the activity of ion channels, which may contribute to its neuroprotective and antipsychotic effects.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamideene has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(3-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamideene has been shown to reduce brain damage and improve functional recovery after stroke and traumatic brain injury. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, N-(3-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamideene has been shown to have antipsychotic effects in animal models of schizophrenia, and to reduce anxiety and depression-like behaviors in animal models of anxiety and depression.
实验室实验的优点和局限性
One advantage of N-(3-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamideene is its relatively low toxicity, which makes it suitable for use in animal studies. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of N-(3-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamideene is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to determine the optimal dosage and administration route for N-(3-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamideene in different animal models.
未来方向
There are several future directions for research on N-(3-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamideene. One area of interest is the potential use of N-(3-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamideene in the treatment of traumatic brain injury and other acute neurological injuries. Another area of interest is the use of N-(3-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamideene in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, more research is needed to elucidate the mechanism of action of N-(3-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamideene and to optimize its pharmacological properties for use in different animal models. Finally, there is potential for the development of novel derivatives of N-(3-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamideene with improved solubility and pharmacokinetic properties.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamideene involves the reaction of 3-chloro-2-methylbenzylamine with phenyl isothiocyanate in the presence of a base, followed by the reaction with piperazine. The final product is obtained after purification by column chromatography. The yield of N-(3-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamideene is typically around 50%, and the purity can be confirmed by NMR and mass spectrometry.
科学研究应用
N-(3-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamideene has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarbothioamideene has also been shown to have antipsychotic effects, which may be useful in the treatment of schizophrenia and other psychotic disorders.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3S/c1-14-16(19)8-5-9-17(14)20-18(23)22-12-10-21(11-13-22)15-6-3-2-4-7-15/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRJSHHWGFJTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5710085.png)
![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5710097.png)



![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5710117.png)

![N-[2-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5710136.png)
![2-nitro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5710137.png)


![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5710164.png)
![4-imidazo[1,2-a]pyridin-2-ylphenyl benzoate](/img/structure/B5710171.png)
